Predicted Lipophilicity (LogP) Comparison Against N-Bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine
The target compound exhibits a substantially higher predicted lipophilicity (ACD/LogP = 5.02) compared to its closest commercially available analog, N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine (LogP = 1.88) . This 3.14 log unit difference translates to an approximately 1,380-fold higher predicted octanol–water partition coefficient, reflecting the impact of the N-benzyl substituent absent in the comparator.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.02 (ChemSpider ACD/Labs Percepta prediction) |
| Comparator Or Baseline | N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine: LogP = 1.88 (Hit2Lead reported value) |
| Quantified Difference | ΔLogP = +3.14; ~1,380-fold higher partition coefficient |
| Conditions | In silico prediction; ACD/Labs Percepta v14.00 (target) and Hit2Lead database value (comparator) |
Why This Matters
Lipophilicity differences of this magnitude can significantly alter membrane permeability, plasma protein binding, and nonspecific binding in biological assays, making the target compound suitable for different screening applications than its less lipophilic analog.
